molecular formula C8H17NO B13196979 1-(2-Aminoethyl)-3-methylcyclopentan-1-ol

1-(2-Aminoethyl)-3-methylcyclopentan-1-ol

Cat. No.: B13196979
M. Wt: 143.23 g/mol
InChI Key: XEMQIVZRVQVCQW-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-methylcyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group, a methyl group, and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-3-methylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclopentanone with ethylenediamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: 1-(2-Aminoethyl)-3-methylcyclopentanone.

    Reduction: 1-(2-Aminoethyl)-3-methylcyclopentylamine.

    Substitution: N-alkylated derivatives of this compound.

Scientific Research Applications

1-(2-Aminoethyl)-3-methylcyclopentan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and receptor binding.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-methylcyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The compound’s hydroxyl group can also participate in hydrogen bonding, further stabilizing its interactions with biological targets.

Comparison with Similar Compounds

    1-(2-Aminoethyl)cyclopentanol: Lacks the methyl group, which may affect its reactivity and binding properties.

    3-Methylcyclopentan-1-amine: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.

    1-(2-Hydroxyethyl)-3-methylcyclopentane: Lacks the amino group, which may reduce its ability to form hydrogen bonds with biological molecules.

Uniqueness: 1-(2-Aminoethyl)-3-methylcyclopentan-1-ol is unique due to the presence of both the aminoethyl and hydroxyl groups on the cyclopentane ring. This combination of functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-(2-aminoethyl)-3-methylcyclopentan-1-ol

InChI

InChI=1S/C8H17NO/c1-7-2-3-8(10,6-7)4-5-9/h7,10H,2-6,9H2,1H3

InChI Key

XEMQIVZRVQVCQW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CCN)O

Origin of Product

United States

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